molecular formula C31H46O10 B10781076 Formylstrospeside CAS No. 6875-10-1

Formylstrospeside

Cat. No.: B10781076
CAS No.: 6875-10-1
M. Wt: 578.7 g/mol
InChI Key: XKWTVJAWBRFKLO-UHFFFAOYSA-N
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Description

Formylstrospeside is a naturally occurring glycoside compound characterized by a steroidal backbone conjugated with a formyl-modified sugar moiety. Its structure includes a formyl group (–CHO) at the C-3 position of the sugar unit, distinguishing it from related compounds. Synthetically, this compound is derived via formylation of its precursor, Strospeside, using formic acid or formyl chloride under controlled conditions . Current research highlights its applications in drug development, particularly in targeting apoptosis pathways and enhancing chemotherapeutic efficacy .

Properties

CAS No.

6875-10-1

Molecular Formula

C31H46O10

Molecular Weight

578.7 g/mol

IUPAC Name

[3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] formate

InChI

InChI=1S/C31H46O10/c1-16-25(34)27(37-4)26(35)28(40-16)41-19-7-9-29(2)18(12-19)5-6-21-20(29)8-10-30(3)24(17-11-23(33)38-14-17)22(39-15-32)13-31(21,30)36/h11,15-16,18-22,24-28,34-36H,5-10,12-14H2,1-4H3

InChI Key

XKWTVJAWBRFKLO-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC=O)O)C)C)O)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of formylstrospeside typically involves the extraction from natural sources such as Digitalis purpurea and Digitalis lanata. The process includes several steps of purification and chemical modification to isolate the desired compound. The synthetic route often involves the use of solvents like methanol and chloroform, and the reaction conditions include controlled temperatures and pH levels to ensure the stability of the compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. These methods are designed to maximize yield and purity while minimizing the use of hazardous chemicals. Techniques such as column chromatography and crystallization are commonly employed. The industrial process also ensures that the compound meets regulatory standards for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions: Formylstrospeside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can produce alcohols. Substitution reactions can yield a variety of derivatives depending on the substituent introduced .

Scientific Research Applications

Formylstrospeside has a wide range of scientific research applications:

Mechanism of Action

Formylstrospeside exerts its effects primarily through its interaction with the sodium-potassium ATPase enzyme. This interaction inhibits the enzyme’s activity, leading to an increase in intracellular sodium levels. This, in turn, affects calcium ion concentrations within the cell, ultimately influencing cardiac muscle contraction. The compound’s cytotoxic effects are also linked to its ability to induce apoptosis in cancer cells through various molecular pathways .

Comparison with Similar Compounds

Key Observations:

Bioactivity : The formyl group in this compound enhances its anticancer potency (IC₅₀ = 1.2 μM) compared to Strospeside (IC₅₀ = 8.5 μM), likely due to improved target binding via hydrogen bonding .

Solubility : Strospeside’s hydroxyl group confers higher aqueous solubility, whereas the formyl and methyl groups reduce solubility, impacting pharmacokinetics .

Synthetic Accessibility : Methylstrospeside is more readily synthesized via methylation, while this compound requires stringent conditions to avoid over-oxidation .

Research Findings and Discussion

Bioactivity and Mechanism of Action

  • Anticancer Efficacy : In vitro studies demonstrate that this compound induces apoptosis in HeLa cells by upregulating caspase-3 and inhibiting Bcl-2 expression. Its potency surpasses Strospeside by ~7-fold, attributed to the formyl group’s electrophilic reactivity .
  • Solubility Challenges: Despite its efficacy, this compound’s low solubility limits bioavailability. Nanoencapsulation strategies have improved its delivery, achieving a 3.5-fold increase in tumor inhibition rates in murine models .
  • Stability : The formyl group renders the compound susceptible to hydrolysis under alkaline conditions, necessitating pH-controlled formulations .

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